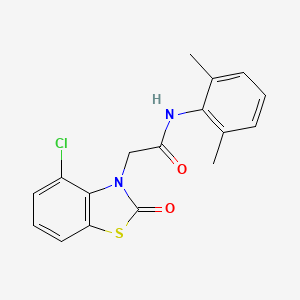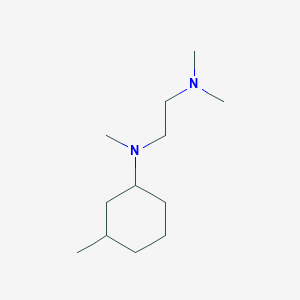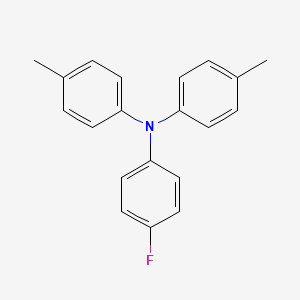![molecular formula C14H10FNO B5067674 4-[(3-fluorobenzyl)oxy]benzonitrile](/img/structure/B5067674.png)
4-[(3-fluorobenzyl)oxy]benzonitrile
描述
Synthesis Analysis
Synthesis of derivatives related to “4-[(3-fluorobenzyl)oxy]benzonitrile” has been reported through various methodologies, including the incorporation of fluorine atoms into the benzyl moiety and cyclization reactions to form more complex structures. For instance, Garg et al. (2007) discussed the efficient synthesis of a DASB precursor, a compound structurally related to this compound, through a route that provides higher chemical yields of related analogues, showcasing the role of fluorine in modifying biological properties (Garg et al., 2007).
Molecular Structure Analysis
The molecular structure of fluorobenzenes and their derivatives, including those similar to this compound, have been studied to understand the impact of C−H···F interactions. Thalladi et al. (1998) explored these interactions in crystalline fluorobenzenes, providing insights into the weak acceptor capabilities of the C−F group and the structural determinants in such molecules (Thalladi et al., 1998).
Chemical Reactions and Properties
Research on the chemical reactions of benzonitriles with fluoro substituents has highlighted the influence of fluorine on reaction mechanisms and outcomes. For example, the study on radiation-induced hydroxylation of benzonitriles, including fluorobenzene derivatives, by Eberhardt (1977) discussed how metal ions affect the conversion of these compounds, indicating the role of fluorine in directing chemical reactivity and product distribution (Eberhardt, 1977).
Physical Properties Analysis
The liquid-crystalline properties of dissymmetric molecules, including derivatives of benzonitriles with fluorine substituents, have been studied by Duan et al. (1999). Their research into the smectic properties of such molecules highlights the impact of fluorine on the thermal and phase behavior of liquid crystals, offering insights into the physical properties of compounds similar to this compound (Duan et al., 1999).
Chemical Properties Analysis
The effect of fluoro substitution on the chemical properties of benzyl derivatives has been explored through studies on benzonitriles. Druzhinin et al. (2001) investigated the fluorescence quantum yields and decay times in alkane solvents of fluoro-substituted 4-(1-azetidinyl)benzonitriles, shedding light on the electronic effects of fluorine on the photophysical behavior of these compounds (Druzhinin et al., 2001).
安全和危害
属性
IUPAC Name |
4-[(3-fluorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAMMXIRNCLZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5067602.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B5067613.png)

![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5067637.png)

![1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5067657.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5067660.png)
![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5067668.png)
![3-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5067672.png)
![4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5067677.png)
![N-(sec-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5067688.png)
![4-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5067691.png)
![N-{1-[1-(3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5067696.png)